Thermodynamic Profiling of 5-Hydroxypyridine-3,4-dicarboxylic Acid: A Technical Guide
Thermodynamic Profiling of 5-Hydroxypyridine-3,4-dicarboxylic Acid: A Technical Guide
Executive Summary & Molecular Identity
Target Analyte: 5-Hydroxypyridine-3,4-dicarboxylic acid
CAS Registry Number: 17285-97-1
Synonyms: 5-Hydroxycinchomeronic acid; 3-Hydroxy-4,5-dicarboxypyridine (numbering dependent).[1]
Molecular Formula: C
This guide provides a comprehensive thermodynamic analysis of 5-Hydroxypyridine-3,4-dicarboxylic acid, a critical scaffold in the synthesis of HIF prolyl hydroxylase inhibitors and furo[3,4-c]pyridine derivatives.[1] Due to its zwitterionic nature and multiple ionizable groups, the thermodynamic behavior of this molecule is complex, governed by competing intra-molecular hydrogen bonding and lattice energy effects.
This document details the physicochemical properties, theoretical ionization profiles, and rigorous experimental protocols required to validate these parameters in a drug development setting.
Physicochemical & Thermodynamic Profile
Electronic Architecture and Acid-Base Equilibria
The molecule features a pyridine core substituted with two carboxylic acid groups (positions 3 and 4) and a hydroxyl group (position 5). This arrangement creates a highly functionalized electronic environment:
-
The Pyridine Nitrogen: Acts as a proton acceptor but is significantly deactivated by the electron-withdrawing carboxyl groups.[1]
-
The 5-Hydroxyl Group: Functions as a phenolic donor.[1] Its acidity is enhanced by the ortho/para-electron withdrawing effects of the carboxyls.
-
The 3,4-Dicarboxyl Motif: Subject to the "ortho-effect," where the first ionization is unusually strong (low pKa) due to stabilization of the mono-anion by the adjacent acid group.[1]
Predicted Dissociation Constants (pKa)
Note: Exact experimental values vary by ionic strength and temperature. The following are theoretical ranges based on structural analogs (e.g., Cinchomeronic acid, 3-hydroxypyridine).
| Ionization Step | Species Transition | Predicted pKa | Thermodynamic Driver |
| pKa | H | 1.8 – 2.2 | Deprotonation of the most acidic COOH (likely C4 due to H-bonding).[1] |
| pKa | H | 4.5 – 5.0 | Deprotonation of the Pyridinium N |
| pKa | H | 8.2 – 9.0 | Deprotonation of the remaining COOH/N |
| pKa | HL | > 10.5 | Ionization of the 5-OH (Phenolic).[1] |
Solubility and Lattice Thermodynamics
As a zwitterion in its neutral pH state, 5-Hydroxypyridine-3,4-dicarboxylic acid exhibits high crystal lattice energy, resulting in:
-
Aqueous Solubility: pH-dependent "U-shaped" profile.[1] Minimum solubility (
) occurs at the isoelectric point (pI), estimated around pH 2.5–3.5. -
Thermal Stability: The compound is prone to thermal dehydration. Heating >180°C often triggers cyclization to form the furo[3,4-c]pyridin-3(1H)-one anhydride, a reaction driven by favorable entropy (
) despite enthalpic costs.[1]
Visualization of Equilibria
The following diagram illustrates the protonation pathway and the competing species distribution.
Caption: Stepwise dissociation pathway of 5-Hydroxypyridine-3,4-dicarboxylic acid from acidic to basic media.[1]
Experimental Protocols for Validation
To ensure data integrity (Trustworthiness), the following protocols utilize self-validating controls.
Potentiometric Determination of pKa
Objective: Determine precise thermodynamic dissociation constants.
Reagents:
-
Analyte: 5-Hydroxypyridine-3,4-dicarboxylic acid (>99% purity).[1][3][4]
-
Titrant: Carbonate-free 0.1 M NaOH (standardized against KHP).[1]
-
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
Protocol:
-
Preparation: Dissolve 2.0 mg of analyte in 50 mL of degassed 0.15 M KCl. Maintain temperature at 25.0 ± 0.1°C using a jacketed vessel.
-
Calibration: Calibrate the glass electrode using a 3-point buffer system (pH 1.68, 4.01, 7.00) to correct for Nernstian slope.
-
Titration:
-
Acidify solution to pH 1.5 using 0.1 M HCl to ensure full protonation (
). -
Titrate with 0.1 M NaOH in 5 µL increments.
-
Allow 45 seconds equilibration between additions.
-
Continue titration until pH > 11.0.[1]
-
-
Data Analysis: Use Hyperquad or similar non-linear least squares regression software.[1]
-
Self-Validation: The calculated molecular weight from the equivalence point must match the theoretical (183.12 g/mol ) within ±2%.
-
Isothermal Shake-Flask Solubility (Thermodynamic Solubility)
Objective: Measure the intrinsic solubility (
Protocol:
-
Saturation: Add excess solid analyte to 10 mL of buffer solutions (pH 1.2, 4.5, 6.8, 7.4).
-
Equilibration: Incubate at 37°C for 48 hours with constant agitation (200 rpm).
-
Separation: Filter the suspension through a 0.22 µm PVDF membrane (pre-saturated to prevent adsorption).
-
Quantification: Analyze filtrate via HPLC-UV (Detection @ 254 nm).
-
Solid State Check: Analyze the residual solid by XRPD (X-Ray Powder Diffraction) to confirm no polymorphic transition or solvate formation occurred during equilibration.
Workflow Visualization
Caption: Workflow for thermodynamic solubility determination with solid-state integrity check.
References
-
World Health Organization. (2018). Annex 4: General guidance on the conduct of equilibrium solubility studies. WHO Technical Report Series. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Pyridine and carboxylic acid thermodynamic data. NIST Chemistry WebBook.[1][5] Retrieved from [Link]
-
MDPI. (2021). Solubility Data and Thermodynamic Behavior of Antiviral Drugs. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. scribd.com [scribd.com]
- 4. 5-HYDROXYPYRIDINE-3,4-DICARBOXYLIC ACID METHYL ESTER, CasNo.243980-03-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 5. Pyridine [webbook.nist.gov]
